molecular formula C13H10ClN3 B8512587 6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8512587
M. Wt: 243.69 g/mol
InChI Key: YAPIAFFFLXKOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

6-chloro-1-methyl-3-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H10ClN3/c1-17-13-10(7-8-11(14)15-13)12(16-17)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

YAPIAFFFLXKOFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2,6-dichloropyridin-3-yl)(phenyl)methanone (0.7 g, 2.776 mmol) and methyl hydrazine (0.256 g, 5.553) in methanol (7 mL) was heated at 90° C. in a sealed tube for 4 h. The reaction mixture was concentrated under reduced pressure and diethyl ether was added. The organic layer was washed with an excess of water, followed by brine and dried over Na2SO4. Concentration of the organic layer furnished the crude product as a pale yellow solid. The product was purified by column chromatography (5% EtOAc in hexane) to yield the title compound (0.455 g, 68%) as a white solid. [1H-NMR (CDCl3, 300 MHz) δ 8.26 (d, 2H), 7.91 (m, 2H), 7.56-7.39 (m, 3H), 7.18 (d, 1H), 4.18 (s, 3H); HPLC RtA=5.880 min. (97%); LCMS RtC=1.990 min; [M+H]+=244.0; Mp=94-96° C.]
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
68%

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